

A Comprehensive Technical Guide to the Chemical Properties of 4-Amino-L-phenylalanine

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Compound of Interest

Compound Name: 4-Aminophenylalanine

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Introduction

4-Amino-L-phenylalanine, an unnatural amino acid, serves as a versatile building block in biomedical research and drug development. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct chemical properties that make it a valuable tool for introducing novel functionalities into peptides and proteins. This technical guide provides an in-depth overview of the chemical properties of 4-Amino-L-phenylalanine, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Chemical and Physical Properties

4-Amino-L-phenylalanine is a white to off-white crystalline powder.^[1] It is the L-enantiomer of **4-aminophenylalanine**.^[2] The hydrochloride salt is also commonly used and is a white to off-white powder.^[3]

Table 1: General Properties of 4-Amino-L-phenylalanine

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[2]
Molecular Weight	180.20 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	232 - 240 °C	[1]
Boiling Point	383.5 ± 32.0 °C at 760 mmHg	[4]
Optical Rotation	[α]D ²⁰ = -42 ± 4 ° (c=1 in water)	[1]

Table 2: Solubility of 4-Amino-L-phenylalanine

Solvent	Solubility	Reference
Water	3.33 mg/mL (18.48 mM)	[5]
DMSO	< 1 mg/mL (insoluble or slightly soluble)	[5]
Methanol	Soluble	[6]
Ethanol	Soluble	[6]

Note: Solubility in water can be enhanced with warming and sonication.[5]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-Amino-L-phenylalanine provides characteristic signals for the aromatic, alpha-carbon, and beta-carbon protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the alpha-carbon, the beta-carbon, and the aromatic carbons.

Table 3: NMR Spectroscopic Data for 4-Amino-L-phenylalanine

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H	~7.0-7.2	d	~8.5	Aromatic (ortho to NH ₂)
¹ H	~6.6-6.8	d	~8.5	Aromatic (meta to NH ₂)
¹ H	~3.8-4.0	t	~6.0	α-H
¹ H	~2.9-3.2	m	β-H ₂	
¹³ C	~170-175	C=O		
¹³ C	~135-140	Aromatic C (para to CH ₂)		
¹³ C	~125-130	Aromatic C (ortho to CH ₂)		
¹³ C	~115-120	Aromatic C (meta to CH ₂)		
¹³ C	~55-60	Cα		
¹³ C	~35-40	Cβ		

Note: Chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of 4-Amino-L-phenylalanine. The fragmentation pattern provides valuable information for structural elucidation.

Expected Fragmentation:

- Parent Ion $[M+H]^+$: $m/z \approx 181.09$
- Loss of H_2O : $[M+H - H_2O]^+$
- Loss of $COOH$: $[M+H - COOH]^+$
- Loss of the side chain: Cleavage of the $C\alpha-C\beta$ bond.

Experimental Protocols

Determination of pK_a by Titration

Principle: The pK_a values of the ionizable groups (α -carboxyl, α -amino, and the aromatic amino group) can be determined by titrating a solution of 4-Amino-L-phenylalanine with a strong base and monitoring the pH change.

Methodology:

- Sample Preparation: Prepare a 0.1 M solution of 4-Amino-L-phenylalanine in deionized water.
- Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.
- Acidification: Add 0.1 M HCl dropwise to lower the pH to ~ 1.5 , ensuring all functional groups are protonated.
- Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition of a small, known volume of titrant.
- Data Analysis: Plot the pH versus the equivalents of NaOH added. The pK_a values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) is the pH at the first equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.

Methodology for ^1H and ^{13}C NMR:

- Sample Preparation: Dissolve 10-20 mg of 4-Amino-L-phenylalanine in 0.6-0.7 mL of a deuterated solvent (e.g., D_2O , DMSO-d_6). The choice of solvent will affect the chemical shifts.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate spectral width and acquisition parameters for ^1H and ^{13}C nuclei.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Reference the spectra to an internal standard (e.g., DSS or TSP for aqueous samples).
- Spectral Analysis:
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Principle: ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, providing accurate mass determination and fragmentation data for structural elucidation.

Methodology:

- Sample Preparation: Prepare a dilute solution of 4-Amino-L-phenylalanine (e.g., 10-100 μ M) in a solvent compatible with ESI, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.
- Instrument Setup:
 - Use an ESI-mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
 - Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable signal.
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule $[M+H]^+$.
 - Tandem MS (MS/MS): Select the $[M+H]^+$ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.
- Data Analysis:
 - Determine the accurate mass of the parent ion from the full scan spectrum.
 - Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.

Biological Context and Signaling Pathways

4-Amino-L-phenylalanine is a metabolic intermediate and can be involved in pathways related to L-phenylalanine metabolism. Two such pathways in yeast are the Ehrlich pathway for amino acid catabolism and the SPS (Ssy1-Ptr3-Ssy5) sensor pathway for amino acid sensing.

Ehrlich Pathway

The Ehrlich pathway describes the conversion of amino acids into fusel alcohols. In the case of phenylalanine, it is converted to phenylethanol, a compound with a rose-like aroma.

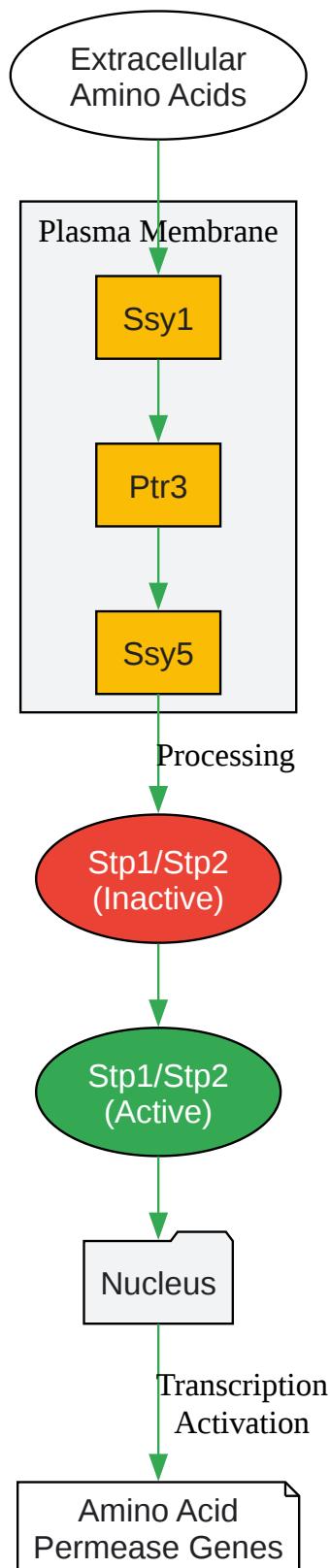


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Ehrlich Pathway for Phenylalanine Catabolism

SPS Sensor System

The SPS (Ssy1-Ptr3-Ssy5) sensor system in yeast is a signaling pathway that senses extracellular amino acids and regulates the expression of amino acid permeases.

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SPS Amino Acid Sensing Pathway

Conclusion

This technical guide has provided a detailed overview of the chemical properties of 4-Amino-L-phenylalanine, offering valuable data and protocols for researchers in the fields of chemistry, biochemistry, and drug development. The unique characteristics of this unnatural amino acid make it a powerful tool for peptide and protein engineering, with the potential to contribute to the development of novel therapeutics and research reagents.

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